4-Hydroxy-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 4-Hydroxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

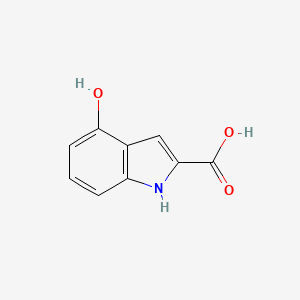

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRSMJJVHKMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564764 |

Source

|

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80129-52-8 |

Source

|

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the fundamental properties of 4-Hydroxy-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and predictive models to offer a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

4-Hydroxy-1H-indole-2-carboxylic acid belongs to the indole family, a class of aromatic heterocyclic organic compounds. Its structure features an indole core substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

The molecular formula for 4-Hydroxy-1H-indole-2-carboxylic acid is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .[1][2] Its chemical identifiers are:

-

CAS Number: 80129-52-8

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 511.4 ± 30.0 °C | [3] |

| Density | 1.570 ± 0.06 g/cm³ | [3] |

| pKa (carboxylic acid) | 4.56 ± 0.30 | [3] |

Comparative Physicochemical Data of Related Compounds

To provide context for the predicted values, the following table presents experimental data for structurally similar compounds. These analogs offer insights into the expected properties of 4-Hydroxy-1H-indole-2-carboxylic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 202-206 |

| Indole-4-carboxylic acid | C₉H₇NO₂ | 161.16 | 209-215 |

| 1-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 212 (decomposes) |

| 1-Hydroxyindole-2-carboxylic acid | C₉H₇NO₃ | 177.16 | Not available |

| 7-Hydroxy-1H-indole-2-carboxylic acid | C₉H₇NO₃ | 177.16 | Not available |

Proposed Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid

A plausible synthetic route to 4-Hydroxy-1H-indole-2-carboxylic acid can be devised based on established methodologies for the synthesis of substituted indoles. A common strategy involves the construction of the indole ring system from appropriately substituted aniline precursors.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-Hydroxy-1H-indole-2-carboxylic acid would involve the formation of the indole ring from a substituted aniline, a common and versatile approach in indole synthesis.

Proposed Synthetic Protocol

This proposed synthesis utilizes a Fischer indole synthesis approach, a reliable method for constructing the indole nucleus.

Step 1: Synthesis of (2-Amino-3-hydroxyphenyl)hydrazine

-

Starting Material: 2-Amino-3-nitrophenol.

-

Reaction: Reduction of the nitro group to a primary amine, followed by diazotization and subsequent reduction to the hydrazine.

-

Rationale: This multi-step process is a standard method for preparing substituted phenylhydrazines, which are key intermediates in the Fischer indole synthesis.

-

Step 2: Condensation with Ethyl Pyruvate

-

Reactants: (2-Amino-3-hydroxyphenyl)hydrazine and ethyl pyruvate.

-

Conditions: Reaction in a suitable solvent such as ethanol with a catalytic amount of acid.

-

Product: The corresponding phenylhydrazone.

-

Rationale: The condensation reaction between the hydrazine and the keto group of ethyl pyruvate forms the necessary phenylhydrazone intermediate for the subsequent cyclization.

-

Step 3: Fischer Indole Synthesis

-

Reactant: The phenylhydrazone from Step 2.

-

Conditions: Heating in the presence of a Lewis acid catalyst (e.g., ZnCl₂, polyphosphoric acid).

-

Product: Ethyl 4-hydroxy-1H-indole-2-carboxylate.

Step 4: Hydrolysis of the Ester

-

Reactant: Ethyl 4-hydroxy-1H-indole-2-carboxylate.

-

Conditions: Saponification with an aqueous base (e.g., NaOH or KOH) followed by acidification.

-

Final Product: 4-Hydroxy-1H-indole-2-carboxylic acid.

-

Rationale: Basic hydrolysis of the ethyl ester followed by protonation yields the desired carboxylic acid.

-

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for 4-Hydroxy-1H-indole-2-carboxylic acid, based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the indole N-H proton, the hydroxyl proton, and the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| COOH | 12.0 - 13.0 | broad singlet | The acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange. |

| NH | 11.0 - 12.0 | broad singlet | The indole N-H proton is also downfield and can be broad. |

| OH | 9.0 - 10.0 | broad singlet | The phenolic hydroxyl proton signal can vary with concentration and solvent. |

| H5, H6, H7 | 6.8 - 7.5 | doublet, triplet, doublet | These aromatic protons on the benzene portion of the indole ring will show characteristic splitting patterns based on their coupling with adjacent protons. |

| H3 | ~7.0 | singlet or narrow multiplet | The proton at the 3-position of the indole ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C4 (C-OH) | 150 - 160 | The carbon atom attached to the hydroxyl group will be in the downfield region of the aromatic carbons. |

| C2, C7a | 130 - 140 | Quaternary carbons of the indole ring. |

| C3a, C5, C6, C7 | 100 - 130 | Aromatic carbons of the indole ring. |

| C3 | ~105 | The carbon at the 3-position of the indole ring is typically more shielded than other aromatic carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the O-H, N-H, and C=O functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad band due to strong hydrogen bonding. |

| N-H (Indole) | 3300 - 3500 | Sharp to moderately broad peak. |

| O-H (Phenol) | 3200 - 3600 | Broad peak. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp absorption. |

| C=C (Aromatic) | 1450 - 1600 | Multiple sharp bands of variable intensity. |

| C-O (Carboxylic Acid/Phenol) | 1210 - 1320 | Strong absorption. |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 177

-

Key Fragmentation:

-

Loss of H₂O (m/z = 159)

-

Loss of COOH (m/z = 132)

-

Decarboxylation (loss of CO₂, m/z = 133) leading to a 4-hydroxyindole radical cation. The base peak is often the acylium ion (R-CO⁺) in the mass spectra of carboxylic acid derivatives.[5]

-

Potential Applications and Biological Relevance

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6][7]

Antiviral Activity

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[4][8][9] The carboxylic acid and the indole nitrogen are believed to chelate with essential magnesium ions in the active site of the enzyme.[8] The 4-hydroxy substituent on the benzene ring of 4-Hydroxy-1H-indole-2-carboxylic acid could potentially enhance binding affinity or provide a handle for further derivatization to explore structure-activity relationships.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents.[7] The substitution pattern on the indole ring can significantly influence the antiproliferative activity. The presence of both a hydroxyl and a carboxylic acid group on 4-Hydroxy-1H-indole-2-carboxylic acid offers multiple points for modification to develop novel anticancer drug candidates.

Neurological Disorders

Indole-2-carboxylic acid itself has been reported as a competitive antagonist at the glycine site of the NMDA receptor.[10] This suggests that derivatives, including 4-Hydroxy-1H-indole-2-carboxylic acid, could be investigated for their potential in treating neurological disorders where NMDA receptor modulation is beneficial.

Conclusion

4-Hydroxy-1H-indole-2-carboxylic acid is a fascinating molecule with significant potential as a building block in the synthesis of novel therapeutic agents. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected spectroscopic characteristics based on sound chemical principles and data from closely related compounds. The established biological activities of the indole-2-carboxylic acid scaffold in antiviral and anticancer research highlight the importance of further investigation into 4-Hydroxy-1H-indole-2-carboxylic acid and its derivatives.

References

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

-

Chem-Impex. (n.d.). Indole-4-Carboxylic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

ResearchGate. (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxyindole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Retrieved from [Link]

-

Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Retrieved from [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

-

NIH. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

MDPI. (2018). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. 7-Hydroxy-1H-indole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 2. 1-Hydroxyindole-2-carboxylic acid | C9H7NO3 | CID 21194199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-1H-indole-2-carboxylic acid | 80129-52-8 [chemicalbook.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to 4-Hydroxy-1H-indole-2-carboxylic acid (CAS 80129-52-8): Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Functionalized Indole Scaffold

The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a vast number of natural products, alkaloids, and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[2][3] Indole derivatives have been successfully developed as anti-inflammatory, anti-cancer, antimicrobial, and anti-HIV agents, demonstrating the versatility of this heterocyclic core in interacting with diverse biological targets.[4][5] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it an ideal foundation for designing novel therapeutics.[3]

Introducing 4-Hydroxy-1H-indole-2-carboxylic acid: A Versatile Chemical Intermediate

4-Hydroxy-1H-indole-2-carboxylic acid (CAS 80129-52-8) emerges not as an end-product therapeutic, but as a high-value, strategically functionalized building block for synthetic chemistry and drug discovery programs.[6] Its utility lies in the orthogonal reactivity of its two key functional groups:

-

The Carboxylic Acid at C-2: This group is a versatile handle for forming stable amide bonds, a fundamental linkage in many drug molecules. It can also be converted into esters, ketones, or other functionalities, making it a primary site for molecular elaboration and diversity. The indole-2-carboxylic acid moiety itself is a known pharmacophore for targets like HIV-1 integrase.[7]

-

The Phenolic Hydroxyl Group at C-4: This group provides a second, independent site for modification, typically through O-alkylation to form ethers. This allows for the introduction of side chains that can modulate solubility, tune pharmacokinetic properties, or establish additional binding interactions with a biological target. 4-hydroxyindole intermediates are crucial in the synthesis of potent enzyme inhibitors.[6]

This dual functionality allows researchers to systematically build molecular complexity and explore structure-activity relationships (SAR) with precision, making it an indispensable tool in the optimization of lead compounds.

Physicochemical and Structural Data

Chemical Identity

The fundamental properties of 4-Hydroxy-1H-indole-2-carboxylic acid are summarized below.

| Identifier | Value |

| CAS Number | 80129-52-8 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol [8] |

| IUPAC Name | 4-hydroxy-1H-indole-2-carboxylic acid |

| SMILES String | OC(=O)c1cc2c(cccc2O)[nH]1 |

Predicted Physical Properties

The following table lists key physical properties predicted through computational models.

| Property | Predicted Value | Source |

| Boiling Point | 511.4 ± 30.0 °C | ChemicalBook[9] |

| Density | 1.570 ± 0.06 g/cm³ | ChemicalBook[9] |

| pKa | 4.56 ± 0.30 | ChemicalBook[9] |

Synthesis and Purification: A Validated Approach

Retrosynthetic Analysis & Strategy

A robust and well-established method for the synthesis of indole-2-carboxylic acids is the Reissert Indole Synthesis . This strategy is advantageous as it directly installs the C-2 carboxylic acid functionality. The key steps involve the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.

For the target molecule, a plausible starting material is 2-methyl-3-nitrophenol. The phenolic hydroxyl group is carried through the synthesis to become the desired 4-hydroxy substituent on the final indole ring. The selection of a mild reducing agent like zinc in acetic acid or catalytic hydrogenation is critical for the reductive cyclization step, as it selectively reduces the nitro group to an amine, which then spontaneously cyclizes onto the adjacent carbonyl group.

Detailed Laboratory Protocol

Objective: To synthesize 4-Hydroxy-1H-indole-2-carboxylic acid from 2-methyl-3-nitrophenol.

Step 1: Condensation to form Ethyl 2-(2-hydroxy-6-nitrophenyl)-2-oxoacetate

-

Materials & Setup:

-

2-methyl-3-nitrophenol (1.0 eq)

-

Diethyl oxalate (1.5 eq)

-

Potassium ethoxide (2.5 eq)

-

Anhydrous ethanol (as solvent)

-

Round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

-

Procedure:

-

Dissolve potassium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

-

Add 2-methyl-3-nitrophenol to the solution and stir for 15 minutes.

-

Add diethyl oxalate dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Note: Potassium ethoxide acts as a strong base to deprotonate the methyl group of the nitrotoluene derivative, forming a carbanion that subsequently attacks the diethyl oxalate in a Claisen condensation reaction.

-

Step 2: Reductive Cyclization and Saponification

-

Materials & Setup:

-

Intermediate from Step 1

-

Zinc dust (5.0 eq)

-

Glacial acetic acid (as solvent)

-

Aqueous Sodium Hydroxide (NaOH, 2M)

-

-

Procedure:

-

After cooling the reaction from Step 1, carefully neutralize with glacial acetic acid.

-

Add zinc dust portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath.

-

Stir vigorously for 2-3 hours at room temperature. The nitro group is reduced to an amine, which spontaneously cyclizes.

-

Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

-

Add 2M NaOH to the filtrate until the pH is >12 to saponify the ethyl ester to the carboxylate salt.

-

Heat the mixture to 60 °C for 1 hour to ensure complete hydrolysis.

-

Causality Note: Zinc in acetic acid is a classic and effective reducing agent for converting aromatic nitro groups to anilines without affecting the carbonyl groups, enabling the crucial cyclization step.

-

Step 3: Work-up and Purification

-

Procedure:

-

Cool the basic solution from Step 2 and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer slowly with cold 2M Hydrochloric Acid (HCl) to a pH of ~2. The target compound, 4-Hydroxy-1H-indole-2-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified via column chromatography using a silica gel stationary phase and a mobile phase of dichloromethane/methanol with 1% acetic acid.

-

Step 4: Characterization (Self-Validation)

-

Protocol:

-

¹H NMR: Confirm the presence of aromatic protons, the indole N-H proton, and the absence of the ethyl ester signals.

-

Mass Spectrometry (MS): Verify the molecular weight of the compound (m/z = 177.16).

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product (should be >95%).

-

Synthesis Workflow Diagram

Sources

- 1. Molecules | Special Issue : Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Hydroxy-1H-indole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 9. 4-Hydroxy-1H-indole-2-carboxylic acid | 80129-52-8 [chemicalbook.com]

Section 1: The Enduring Significance of the Indole Scaffold in Drug Discovery

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, stands as one of the most vital structural motifs in medicinal chemistry. Its unique electronic properties and rigid conformation allow it to serve as a "privileged structure," capable of binding to a multitude of biological targets with high affinity.[1][2] This scaffold is not merely a synthetic curiosity but a cornerstone of biology, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1][3] Consequently, indole derivatives have been successfully developed into therapeutics for a vast range of conditions, including cancer, inflammation, metabolic disorders, and neurodegenerative diseases.[2]

Within this critical class of compounds, indole-2-carboxylic acids have emerged as a particularly promising scaffold. Their derivatives are the subject of intensive research, notably as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[4][5] 4-Hydroxy-1H-indole-2-carboxylic acid, the focus of this guide, represents a foundational building block for the synthesis of these and other complex, biologically active molecules. Its strategic hydroxylation provides a crucial handle for further functionalization, making a thorough understanding of its structure and synthesis paramount for researchers in drug development.

Section 2: Chemical Structure and Physicochemical Properties

4-Hydroxy-1H-indole-2-carboxylic acid is characterized by the indole core with a hydroxyl (-OH) group substituted at the C4 position of the benzene ring and a carboxylic acid (-COOH) group at the C2 position of the pyrrole ring.

Systematic IUPAC Name: 4-Hydroxy-1H-indole-2-carboxylic acid

Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| CAS Number | 80129-52-8 | [6][7] |

| Molecular Formula | C₉H₇NO₃ | [7] |

| Molecular Weight | 177.16 g/mol | [7] |

| Predicted Boiling Point | 511.4 ± 30.0 °C | [6] |

| Predicted Density | 1.570 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 4.56 ± 0.30 | [6] |

Section 3: A Retrosynthetic Overview of Synthetic Strategies

The synthesis of a substituted indole such as 4-Hydroxy-1H-indole-2-carboxylic acid can be approached through several strategic disconnections. The most prominent and historically significant routes involve forming the pyrrole ring onto a pre-functionalized benzene precursor. The following diagram illustrates the retrosynthetic logic for two classical and highly effective methods: the Fischer Indole Synthesis and the Reissert Indole Synthesis.

Caption: Workflow for the Japp-Klingemann/Fischer Indole Synthesis.

Detailed Experimental Protocol

Part A: Synthesis of the Arylhydrazone via Japp-Klingemann Reaction

-

Diazotization: Dissolve 3-aminophenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium ethoxide. Cool this mixture to 0 °C.

-

Slowly add the cold diazonium salt solution to the β-keto ester solution. A brightly colored precipitate of the arylhydrazone should form.

-

Maintain the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature.

-

Collect the precipitated solid by filtration, wash with cold water and ethanol, and dry under vacuum.

Part B: Fischer Indole Synthesis and Saponification

-

Cyclization: Add the dried arylhydrazone portion-wise to a pre-heated acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, at 80-100 °C.

-

Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture and pour it carefully onto crushed ice.

-

The crude product, ethyl 4-hydroxy-1H-indole-2-carboxylate, will precipitate. Collect the solid by filtration and wash thoroughly with water to remove the acid.

-

Saponification: Without further purification, suspend the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the solution, acidify with dilute HCl to a pH of ~3-4. The final product, 4-Hydroxy-1H-indole-2-carboxylic acid, will precipitate.

-

Collect the product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure compound.

Section 5: Classical Synthesis Route 2: The Reissert Indole Synthesis

The Reissert synthesis provides an alternative and effective route, particularly when the starting materials are ortho-substituted nitrotoluenes. [8]This method involves two key transformations: a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic ester, followed by a reductive cyclization to form the indole ring. [9][10]

Causality and Mechanistic Insights

-

Condensation: The reaction is initiated by a strong base (e.g., sodium ethoxide) deprotonating the methyl group of the o-nitrotoluene derivative. The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a Claisen condensation.

-

Reductive Cyclization: The nitro group of the o-nitrophenylpyruvic ester is reduced to an amino group, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C). The newly formed amine then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to yield the aromatic indole ring system.

Synthetic Workflow Diagram

Caption: Workflow for the Reissert Indole Synthesis.

Detailed Experimental Protocol

Note: The phenolic hydroxyl group may require protection (e.g., as a methyl or benzyl ether) prior to the strongly basic condensation step to prevent side reactions. The final step would then include deprotection.

-

Condensation: Prepare a solution of sodium ethoxide in absolute ethanol. To this, add a mixture of the protected 3-hydroxy-2-nitrotoluene and diethyl oxalate.

-

Heat the reaction mixture to reflux for several hours until the condensation is complete (monitor by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and dilute acid to neutralize the base.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude o-nitrophenylpyruvic ester.

-

Reductive Cyclization: Dissolve the crude pyruvate in glacial acetic acid. Heat the solution gently and add iron powder portion-wise.

-

Maintain the exothermic reaction under control and continue heating at reflux for 2-4 hours after the addition is complete.

-

Cool the mixture, filter to remove iron salts, and concentrate the filtrate. Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product into ethyl acetate.

-

Purify the resulting indole ester by column chromatography if necessary.

-

Deprotection and Saponification: If a protecting group was used, remove it using appropriate conditions (e.g., BBr₃ for a methyl ether or hydrogenation for a benzyl ether).

-

Perform the final saponification of the ester to the carboxylic acid as described in the Fischer synthesis protocol (Section 4, Part B, steps 4-7).

Section 6: Overview of Modern Synthetic Approaches

While classical methods remain robust, modern organometallic chemistry has introduced milder and often more functional-group-tolerant pathways to indoles. Palladium-catalyzed cross-coupling reactions are particularly prominent.

-

Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of a substituted 2-iodoaniline with an alkyne. [11]This approach could be adapted to synthesize the target molecule by using a 3-hydroxy-2-iodoaniline and an appropriately functionalized alkyne.

-

Sonogashira Coupling-Based Strategies: The Sonogashira coupling of a terminal alkyne with a 2-haloaniline can generate a 2-alkynyl aniline intermediate. [12][13]This intermediate can then be induced to cyclize, often under the influence of a copper or palladium catalyst, to form the indole ring. [14]These methods offer high regioselectivity and are part of a broader trend towards more efficient, one-pot synthetic procedures.

Section 7: Conclusion

4-Hydroxy-1H-indole-2-carboxylic acid is a strategically important building block in the field of medicinal chemistry. Its synthesis is well-established through robust, classical methods such as the Fischer and Reissert syntheses, which offer reliable pathways from readily available starting materials. Understanding the mechanistic underpinnings of these routes allows for their logical application and optimization. Furthermore, the continuous development of modern, transition-metal-catalyzed methods provides complementary strategies that promise milder conditions and expanded substrate scope. The accessibility of this versatile scaffold through multiple synthetic avenues ensures its continued relevance in the ongoing search for novel therapeutics.

Section 8: References

-

RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.

-

MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

-

ChemicalBook. 4-Hydroxy-1H-indole-2-carboxylic acid | 80129-52-8.

-

PubMed Central (PMC). (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

-

ACS Publications. (2014, November 13). Sequential Sonogashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters.

-

P., B. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.

-

ResearchGate. (n.d.). Reissert Indole Synthesis.

-

Echemi. 4-Hydroxy-1H-indole-2-carboxylic acid.

-

Kushwaha, D. Synthesis and Chemistry of Indole.

-

PubMed Central (PMC). (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

-

MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

-

NIH. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC.

-

International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

YouTube. (2021, August 5). Fischer Indole Synthesis.

-

YouTube. (2020, January 29). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction.

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 4-Hydroxy-1H-indole-2-carboxylic acid | 80129-52-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of the 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold: A Technical Guide to a Privileged Motif in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic therapeutic agents.[1][2] This guide delves into the specific and increasingly significant 4-Hydroxy-1H-indole-2-carboxylic acid motif. While research on the parent molecule is nascent, its derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in various disease states. This document serves as a technical resource, synthesizing the current understanding of this scaffold's chemistry, biological activities, and therapeutic potential. We will explore its role in the development of novel inhibitors for challenging targets and provide insights into the experimental workflows necessary for advancing compounds based on this promising chemical architecture.

The Indole Scaffold: A Foundation of Therapeutic Innovation

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active molecules.[1] Its unique electronic properties and the ability of its derivatives to interact with a wide array of biological targets have cemented its importance in drug discovery.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-inflammatory drug indomethacin, the indole scaffold is a testament to nature's and science's ingenuity in molecular design.[1][2] The functionalization of the indole ring at various positions allows for the fine-tuning of pharmacological properties, leading to compounds with high potency and selectivity.[1]

Synthesis and Physicochemical Properties of the 4-Hydroxy-1H-indole-2-carboxylic Acid Core

The synthesis of the 4-hydroxy-1H-indole-2-carboxylic acid core, while not extensively detailed for the parent compound in readily available literature, can be approached through various established methods for substituted indoles. A common strategy involves the palladium-catalyzed cross-coupling of ortho-iodoanilines with acetylenes, followed by cyclization.[3] The introduction of the hydroxyl group at the 4-position is a key feature, as it can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. The carboxylic acid moiety at the 2-position is also critical, often serving as a key anchoring group within the active sites of enzymes, particularly those that interact with charged substrates.[4]

The presence of both a hydroxyl and a carboxylic acid group imparts a degree of polarity to the molecule, which can influence its pharmacokinetic properties, such as solubility and membrane permeability.[4] Medicinal chemists often employ bioisosteric replacements for the carboxylic acid to optimize these properties while retaining the desired biological activity.[4]

Biological Activities and Therapeutic Potential of 4-Hydroxy-1H-indole-2-carboxylic Acid Derivatives

The true potential of the 4-hydroxy-1H-indole-2-carboxylic acid scaffold is illuminated by the diverse biological activities of its derivatives. These compounds have been investigated as inhibitors of several key enzymes and as modulators of receptors, highlighting the versatility of this chemical motif.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral therapy.[5][6] Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of this enzyme.[5][6][7] The mechanism of inhibition often involves the chelation of two magnesium ions within the active site of the integrase by the indole core and the C2 carboxyl group.[5][6] Structural modifications, such as the introduction of a long branch on the C3 position of the indole core, have been shown to enhance the interaction with the hydrophobic cavity near the active site, leading to significantly improved inhibitory effects.[5][6]

One notable derivative, compound 20a from a recent study, demonstrated a remarkable IC50 value of 0.13 μM against HIV-1 integrase.[5][6] This highlights the potential of the indole-2-carboxylic acid scaffold in the development of new anti-HIV agents.[5][6]

Dual Inhibition of IDO1 and TDO for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[8] The inhibition of these enzymes can restore anti-tumor immunity. A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and TDO.[8]

Structure-activity relationship studies have revealed that 6-acetamido-indole-2-carboxylic acid derivatives are potent dual inhibitors, with some compounds exhibiting IC50 values in the low micromolar range.[8] For instance, compound 9o-1 was identified as a potent dual inhibitor with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO.[8] This line of research underscores the utility of the indole-2-carboxylic acid scaffold in the design of novel cancer immunotherapies.[8]

Allosteric Inhibition of Fructose-1,6-bisphosphatase for Diabetes Treatment

Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, and its inhibition is a potential therapeutic strategy for type 2 diabetes.[9] Novel indole derivatives have been synthesized and identified as allosteric inhibitors of FBPase.[9] Extensive structure-activity relationship studies led to the discovery of a potent FBPase inhibitor with an IC50 of 0.99 μM.[9] The binding mode of these indole derivatives was predicted to be in the allosteric site of the enzyme.[9]

Inhibition of Protein Tyrosine Phosphatase Beta (PTPβ)

Protein tyrosine phosphatases (PTPs) are involved in regulating a wide range of cellular processes, and their dysregulation is implicated in various diseases.[10] Hydroxyindole carboxylic acid-based inhibitors have been developed for receptor-type protein tyrosine phosphatase beta (RPTPβ), a target involved in blood vessel development.[10] A representative inhibitor from this class, 8b-1 (L87B44), exhibited an IC50 of 0.38 μM with at least 14-fold selectivity for RPTPβ over a panel of other PTPs.[10] This work demonstrates the potential of the hydroxyindole carboxylic acid scaffold in creating potent and selective enzyme inhibitors.[10]

Anti-Cancer Activity

The indole scaffold is a well-established pharmacophore in the design of anti-cancer agents.[2][11] Derivatives of 5-hydroxyindole-3-carboxylic acid have shown cytotoxic effects against breast cancer cells (MCF-7) with minimal toxicity to normal cells.[2] One ester derivative demonstrated a half-maximal effective concentration of 4.7 µM.[2] Additionally, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer, with one compound showing potent inhibitory activities against several human liver cancer cell lines.[11]

Table 1: Summary of Biological Activities of Indole-2-Carboxylic Acid Derivatives

| Derivative Class | Target | Disease Area | Key Findings | Reference |

| Indole-2-carboxylic acids | HIV-1 Integrase | HIV/AIDS | Potent inhibition with IC50 values as low as 0.13 μM.[5][6] | [5][6] |

| 6-acetamido-indole-2-carboxylic acids | IDO1/TDO | Cancer | Dual inhibitors with IC50 values in the low micromolar range.[8] | [8] |

| Substituted Indoles | Fructose-1,6-bisphosphatase | Diabetes | Allosteric inhibitors with IC50 values around 0.99 μM.[9] | [9] |

| Hydroxyindole carboxylic acids | Protein Tyrosine Phosphatase Beta | Angiogenesis-related diseases | Selective inhibitors with IC50 of 0.38 μM.[10] | [10] |

| 5-hydroxyindole-3-carboxylic acid esters | - | Cancer | Cytotoxic against MCF-7 breast cancer cells with EC50 of 4.7 µM.[2] | [2] |

| 1H-indole-2-carboxylic acids | 14-3-3η protein | Cancer | Potent inhibition of liver cancer cell lines.[11] | [11] |

Key Experimental Protocols for Evaluating Scaffold Derivatives

The evaluation of novel compounds based on the 4-hydroxy-1H-indole-2-carboxylic acid scaffold requires a systematic approach, progressing from initial screening to in-depth characterization.

General Workflow for Compound Evaluation

A typical workflow for assessing the biological activity of a newly synthesized derivative would involve a tiered screening process.

Caption: A generalized experimental workflow for the evaluation of novel therapeutic compounds.

Detailed Methodologies

Enzyme Inhibition Assay (Example: HIV-1 Integrase Strand Transfer Assay)

-

Objective: To determine the in vitro inhibitory activity of a test compound against the strand transfer activity of HIV-1 integrase.

-

Materials: Recombinant HIV-1 integrase, donor DNA substrate (oligonucleotide), target DNA substrate (oligonucleotide), assay buffer, test compound, and a detection system (e.g., fluorescence-based).

-

Procedure: a. Pre-incubate the recombinant HIV-1 integrase with the test compound at various concentrations. b. Add the donor DNA substrate to initiate the 3'-processing reaction. c. Add the target DNA substrate to initiate the strand transfer reaction. d. Incubate the reaction mixture at 37°C for a defined period. e. Stop the reaction and detect the amount of strand transfer product formed. f. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

Rationale: This assay directly measures the compound's ability to inhibit the key catalytic step of the target enzyme, providing a quantitative measure of its potency.

Cell-Based Antiproliferative Assay (Example: MTT Assay for Cancer Cells)

-

Objective: To assess the cytotoxic or cytostatic effect of a test compound on a cancer cell line.

-

Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum, antibiotics, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a spectrophotometer.

-

Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance of the formazan solution at a specific wavelength. f. Calculate the percentage of cell viability at each compound concentration and determine the EC50 value.

-

Rationale: This assay provides an indication of the compound's overall effect on cell proliferation and viability, which is a crucial first step in evaluating potential anti-cancer agents.

Future Perspectives and Conclusion

The 4-hydroxy-1H-indole-2-carboxylic acid scaffold is an emerging platform in medicinal chemistry with significant potential for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives against a range of challenging targets underscore its versatility and importance. Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives to explore new biological targets and refine structure-activity relationships.

-

Optimization of Pharmacokinetic Properties: Addressing potential liabilities associated with the carboxylic acid moiety through prodrug strategies or the use of bioisosteres to improve drug-like properties.

-

Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular interactions between the scaffold's derivatives and their biological targets.

References

- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014).

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). MDPI. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2018). Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). PubMed Central. [Link]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2023). RSC Publishing. [Link]

-

Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta. (2014). PubMed. [Link]

-

4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1979). PubMed. [Link]

-

5-Hydroxyindole-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Physiochemical properties of 4-hydroxytriazoles 55-57 and related carboxylic acid bioisosteres. (2019). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold and Its Analogs: A Privileged Core in Modern Drug Discovery

Introduction: The Enduring Versatility of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets with high affinity.[1] This bicyclic heterocycle is not only a fundamental component of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin but also the foundational core of numerous synthetic therapeutic agents.[1][2] Its planar, aromatic system and the hydrogen-bonding capability of the indole N-H group enable it to form critical interactions within enzyme active sites and receptor binding pockets.[1]

This guide focuses on the derivatives and analogs of the 4-Hydroxy-1H-indole-2-carboxylic acid core. While direct literature on the 4-hydroxy isomer is sparse, this document will synthesize insights from the broader, extensively studied indole-2-carboxylic acid family. We will explore the profound impact of substitutions on the indole ring, particularly the role of the hydroxyl group, by examining closely related analogs. The central thesis is that the indole-2-carboxylic acid framework, through strategic functionalization, serves as a versatile and potent platform for developing novel therapeutics across diverse disease areas, including viral infections, cancer, and metabolic disorders.[3][4][5]

Chapter 1: The Core Scaffold: Synthesis and Physicochemical Properties

The strategic placement of the carboxylic acid at the C2 position and a hydroxyl group on the benzene ring fundamentally influences the molecule's electronic properties, solubility, and target-binding capabilities. The carboxyl group often acts as a key metal-chelating moiety, crucial for inhibiting metalloenzymes, while the hydroxyl group can serve as a critical hydrogen bond donor or acceptor.[3][6]

General Synthetic Strategies

The synthesis of substituted indole-2-carboxylic acids typically involves multi-step sequences that build the indole core first, followed by functionalization. A common approach begins with a commercially available indole-2-carboxylic acid ester, which is then modified.

A representative synthetic workflow is outlined below. This strategy allows for the introduction of diverse substituents at various positions of the indole ring, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: A generalized workflow for synthesizing indole-2-carboxylic acid derivatives.

Exemplary Synthetic Protocol: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

This protocol describes the esterification of 3-bromo-1H-indole-2-carboxylic acid, a key intermediate for further derivatization via coupling reactions.[7] The causality behind this step is to protect the carboxylic acid, preventing it from interfering with subsequent reactions, and to increase its solubility in organic solvents.

Materials:

-

3-Bromo-1H-indole-2-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in anhydrous ethanol (10 mL).

-

Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution. The acid acts as a catalyst for the Fischer esterification.

-

Heat the mixture to 80 °C and stir for 2 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes the sulfuric acid catalyst.

-

Extract the product into ethyl acetate (3 x 30 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product via silica gel chromatography (eluent: 1:5 v/v ethyl acetate/petroleum ether) to yield the final product.

Self-Validation: The successful synthesis is confirmed by characterization of the product using NMR and mass spectrometry to verify its structure and purity against expected values. The yield for this reaction is typically high (around 85%).[7]

Chapter 2: Biological Activities and Key Therapeutic Targets

The indole-2-carboxylic acid scaffold has been successfully exploited to develop inhibitors for a range of high-value therapeutic targets.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant body of research highlights indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[3][6][7] HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a clinically validated strategy for treating HIV/AIDS.[3]

Mechanism of Action: The inhibitory mechanism is predicated on the ability of the indole core, specifically the N-H group and the C2-carboxyl group, to form a key chelating interaction with two magnesium ions (Mg²⁺) within the enzyme's active site.[3][6] This interaction mimics the binding of the viral DNA substrate, thereby preventing the integration of the viral genome into the host cell's DNA.

Caption: Chelation of Mg²⁺ ions by the inhibitor prevents viral DNA integration.

Structure-Activity Relationship (SAR): Systematic modifications of the indole core have yielded compounds with nanomolar potency.[3]

-

C3 Position: Introduction of long branches or aryl groups at this position can extend into a hydrophobic pocket near the active site, forming beneficial interactions with residues like Tyr143 and Pro145, thereby enhancing inhibitory activity.[3][7]

-

C6 Position: Adding a halogenated benzene ring at C6 can create a crucial π-π stacking interaction with the viral DNA, significantly boosting potency.[3][6]

| Compound ID (Reference) | C3-Substituent | C6-Substituent | HIV-1 Integrase IC₅₀ (µM) |

| 3[3] | H | H | >25 |

| 4a[7] | 2-methoxyphenyl | H | 10.06 |

| 17a[6] | H | Halogenated benzene | 3.11 |

| 20a[3] | Long branch | Halogenated benzene | 0.13 |

Immuno-Oncology: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan metabolism.[4] In the tumor microenvironment, upregulation of these enzymes depletes tryptophan and produces kynurenine metabolites, which suppresses the anti-tumor immune response. Therefore, inhibiting IDO1 and TDO is a promising strategy for cancer immunotherapy.

Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range.[4]

| Compound ID (Reference) | Key Substituent | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |

| 9o-1[4] | 6-acetamido | 1.17 | 1.55 |

| 9p-O[4] | para-benzoquinone | 0.02 (approx.) | 0.02 (approx.) |

Anticancer Potential: Insights from Hydroxylated Analogs

While data on the 4-hydroxy isomer is limited, studies on 5-hydroxyindole-3-carboxylic acid derivatives provide compelling evidence for the role of the hydroxyl group in anticancer activity.[2] These compounds demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line while showing low toxicity to normal cells.[2]

Mechanism of Action: The proposed mechanism involves the inhibition of survivin , a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many tumors.[2] By inhibiting survivin, these compounds promote apoptosis in malignant cells. The 5-OH group was incorporated into the design to mimic protocatechuic acid (PCA), a natural phenolic acid known to induce apoptosis through survivin inhibition.[2] This highlights the strategic value of a hydroxyl substituent on the indole ring for creating specific, targeted interactions.

Chapter 3: A Unified View of Structure-Activity Relationships

Across different therapeutic targets, a clear SAR pattern emerges for the indole-2-carboxylic acid scaffold. The core itself often serves as the primary anchoring point, while substituents at the C3, C5, and C6 positions are used to fine-tune potency and selectivity.

Caption: Key positions on the indole-2-carboxylic acid scaffold for SAR modulation.

-

The C2-Carboxylic Acid: This is a non-negotiable feature for metalloenzyme targets like HIV-1 integrase.[3]

-

The Benzene Ring (C4-C7): This region is critical for establishing target selectivity. Halogenation at C5 enhances CB1 allosteric modulator potency.[8] An acetamido group at C6 is key for IDO1/TDO dual inhibition.[4] A hydroxyl group at C5 introduces anticancer properties.[2] This strongly suggests that a hydroxyl group at the C4 position would likewise impart unique pharmacological properties worthy of investigation.

-

The Pyrrole Ring (C3): This position is ideal for introducing substituents that can probe hydrophobic pockets without disrupting the core binding motif.[3][8]

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a remarkably versatile and clinically relevant core for drug discovery. Its derivatives have yielded potent inhibitors of HIV-1 integrase and IDO1/TDO, demonstrating its broad therapeutic potential.[3][4] Insights from hydroxylated analogs strongly suggest that the introduction of a hydroxyl group onto the indole's benzene ring is a powerful strategy for conferring novel biological activities, including targeted cytotoxicity against cancer cells.[2]

The specific 4-Hydroxy-1H-indole-2-carboxylic acid core remains an underexplored area. Future research should focus on:

-

Systematic Synthesis: Developing robust synthetic routes to access a library of 4-hydroxy derivatives with diverse substitutions at other positions.

-

Pharmacological Screening: Evaluating these novel compounds against a wide panel of targets, particularly metalloenzymes, kinases, and apoptosis-related proteins.

-

Computational Modeling: Using molecular docking and dynamic simulations to predict the binding modes of 4-hydroxy derivatives and to rationalize the impact of the C4-OH group on target affinity and selectivity.

By leveraging the established principles of the indole-2-carboxylic acid family and exploring the unique chemical space offered by the 4-hydroxy substitution, researchers are well-positioned to uncover the next generation of innovative therapeutics.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (URL: [Link])

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (URL: [Link])

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (URL: [Link])

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (URL: [Link])

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (URL: [Link])

- CN102020600A - Synthetic method of indole-2-carboxylic acid. (URL: )

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (URL: [Link])

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-1H-indole-2-carboxylic acid: From Discovery to Contemporary Applications

Foreword: Unveiling a Scaffold of Potential

Within the vast and intricate world of heterocyclic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of a multitude of natural products and synthetic compounds with profound biological activities.[1] This guide delves into the specifics of a particularly intriguing derivative: 4-Hydroxy-1H-indole-2-carboxylic acid. While the historical record of its initial discovery is not prominently documented, its significance emerges from the convergence of synthetic strategies developed for its parent moieties, 4-hydroxyindole and indole-2-carboxylic acid. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its synthesis and characterization to its potential as a building block in medicinal chemistry.

Physicochemical Properties and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The predicted properties of 4-Hydroxy-1H-indole-2-carboxylic acid provide a baseline for its handling and characterization.

| Property | Predicted Value |

| Boiling Point | 511.4±30.0 °C |

| Density | 1.570±0.06 g/cm³ |

| pKa | 4.56±0.30 |

Table 1: Predicted Physicochemical Properties of 4-Hydroxy-1H-indole-2-carboxylic acid.[2]

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region.[3] Additionally, a characteristic N-H stretching vibration from the indole ring would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets.

-

¹³C NMR: The carbon NMR would reveal the chemical shifts of the nine carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and other characteristic fragments from the indole ring.[4]

Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid: A Proposed Pathway

While a direct, step-by-step protocol for the synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid is not explicitly detailed in a single source, a plausible and efficient synthetic route can be designed by combining established methodologies for the synthesis of 4-hydroxyindole and the introduction of a carboxylic acid group at the 2-position of the indole ring.

The proposed synthesis begins with the formation of the 4-hydroxyindole core, which can be achieved through various methods. One notable approach involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which then undergoes cyclization and aromatization.[5] Another established method involves the decarboxylation of an intermediate carboxylic acid in the presence of a copper catalyst.[6]

Once 4-hydroxyindole is obtained, the subsequent introduction of the carboxylic acid group at the 2-position represents the key synthetic challenge. A general and effective method for this transformation is the Reissert indole synthesis. This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[2]

A detailed, proposed experimental protocol is outlined below:

Step 1: Synthesis of 4-Hydroxyindole

A robust method for the synthesis of 4-hydroxyindole starts from 1,3-cyclohexanedione.

-

Reaction: 1,3-cyclohexanedione is reacted with 2-aminoethanol to yield an enamine intermediate.

-

Cyclization and Aromatization: The enamine is then subjected to a metal-catalyzed dehydrogenation to afford 4-hydroxyindole.[5]

-

Rationale: This method is advantageous as it avoids harsh reaction conditions and provides a good yield of the desired intermediate.

Step 2: Introduction of the Carboxylic Acid Group

With 4-hydroxyindole in hand, the carboxylic acid moiety can be introduced at the 2-position.

-

Protection of the Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of 4-hydroxyindole should first be protected, for example, as a benzyl ether.

-

Reaction with Diethyl Oxalate: The protected 4-benzyloxyindole is then reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

-

Reductive Cyclization: The resulting intermediate is then reduced, typically with hydrazine hydrate in the presence of a catalyst like ferrous hydroxide, to effect cyclization and formation of the indole-2-carboxylic acid derivative.[2]

-

Deprotection: Finally, the benzyl protecting group is removed by catalytic hydrogenation to yield the target molecule, 4-Hydroxy-1H-indole-2-carboxylic acid.

Caption: Proposed synthetic pathway for 4-Hydroxy-1H-indole-2-carboxylic acid.

Biological Significance and Therapeutic Potential

The indole-2-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown significant activity as inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[7] The mechanism of action often involves the chelation of essential metal ions in the enzyme's active site by the indole nucleus and the carboxylic acid group.[7]

Furthermore, indole-2-carboxylic acid derivatives have been investigated as:

-

Anticancer Agents: Targeting proteins such as 14-3-3η in liver cancer.[8]

-

IDO1/TDO Dual Inhibitors: These enzymes are involved in tryptophan metabolism and are targets for cancer immunotherapy.

-

Allosteric Inhibitors: For enzymes like fructose-1,6-bisphosphatase, which is relevant in metabolic diseases.

While the specific biological activity of 4-Hydroxy-1H-indole-2-carboxylic acid is not extensively documented, the presence of the hydroxyl group at the 4-position opens up new avenues for structure-activity relationship (SAR) studies and the development of novel derivatives with potentially enhanced or altered pharmacological profiles. The hydroxyl group can participate in hydrogen bonding interactions within a biological target and can also serve as a handle for further chemical modification.

Caption: Biological applications of the indole-2-carboxylic acid scaffold.

Future Directions and Conclusion

4-Hydroxy-1H-indole-2-carboxylic acid represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While its own history is not as storied as some other indole derivatives, the robust synthetic methodologies available for its constituent parts provide a clear path for its preparation and further investigation.

Future research should focus on:

-

Developing and optimizing a high-yield synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid.

-

Thoroughly characterizing the molecule using modern spectroscopic and crystallographic techniques.

-

Screening for biological activity against a range of therapeutic targets, leveraging the known activities of the broader indole-2-carboxylic acid class.

-

Utilizing it as a scaffold for the creation of novel derivatives with tailored properties.

References

- On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (URL not available)

- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosph

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (URL not available)

- Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

- A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities. (URL not available)

- Process for the preparation of indole derivatives.

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. (URL: [Link])

- Synthetic method of indole-2-carboxylic acid.

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. (URL: [Link])

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. (URL: [Link])

- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. (URL not available)

-

7-Hydroxy-1H-indole-2-carboxylic acid. Amerigo Scientific. (URL: [Link])

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. (URL: [Link])

Sources

- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 3. 7-Hydroxy-1H-indole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 4. US4736043A - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold: A Technical Guide to a Privileged Pharmacophore

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Within this esteemed family, the 4-Hydroxy-1H-indole-2-carboxylic acid core represents a particularly intriguing pharmacophore. The strategic placement of a hydroxyl group at the 4-position and a carboxylic acid at the 2-position of the indole ring creates a unique electronic and steric profile, rendering it a versatile building block for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, key biological targets, and structure-activity relationships of the 4-Hydroxy-1H-indole-2-carboxylic acid scaffold, offering valuable insights for researchers and drug development professionals.

Introduction to the 4-Hydroxy-1H-indole-2-carboxylic Acid Pharmacophore